molecular formula C16H14F3NO B2882806 2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one CAS No. 327085-04-1

2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one

Cat. No.: B2882806
CAS No.: 327085-04-1
M. Wt: 293.289
InChI Key: AKKHAWKRXWNILC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Key Features
2-Methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one is a bicyclic compound featuring a partially hydrogenated indole scaffold. Its structure includes a ketone group at the 4-position, a methyl substituent at the 2-position, and a 3-(trifluoromethyl)phenyl group attached to the nitrogen atom (). The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and materials science.

Synthesis
The synthesis of tetrahydroindol-4-ones typically involves multicomponent reactions or cyclization strategies. For example, Khalafy et al. (2014) reported a one-pot, three-component reaction in water to synthesize 3-hydroxy-6,7-dihydroindol-4-ones, which could be adapted for derivatives like this compound via functional group modifications . Montalban et al. (2012) demonstrated the formation of N-substituted tetrahydroindoles under controlled conditions, providing a mechanistic framework for optimizing yields .

Properties

IUPAC Name

2-methyl-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO/c1-10-8-13-14(6-3-7-15(13)21)20(10)12-5-2-4-11(9-12)16(17,18)19/h2,4-5,8-9H,3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKHAWKRXWNILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C3=CC=CC(=C3)C(F)(F)F)CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

Given the broad range of biological activities associated with indole derivatives, it is likely that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Dosage Effects in Animal Models

The effects of 2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one at different dosages in animal models are not well studied. Indole derivatives have been shown to have various biological activities in animal models.

Biological Activity

The compound 2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one is a member of the tetrahydroindole family, characterized by its unique molecular structure that includes a trifluoromethyl group. This structural feature enhances its lipophilicity and may significantly influence its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Molecular Structure

  • Molecular Formula: C15H14F3N
  • Molecular Weight: 293.28 g/mol
  • Structural Features:
    • Tetrahydroindole framework
    • Trifluoromethyl substitution on the phenyl ring

Synthetic Pathways

The synthesis of 2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one can be achieved through various methods, including:

  • Cyclization Reactions: Utilizing indole derivatives and trifluoromethylated phenyl precursors.
  • Functionalization Techniques: Modifying existing tetrahydroindole structures to introduce trifluoromethyl groups.

These synthetic routes are crucial for generating analogs that may exhibit improved pharmacological properties.

Pharmacological Properties

Research indicates that 2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one possesses several biological activities:

  • Anticancer Activity: Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interacting with specific molecular targets involved in cell cycle regulation.
  • Anti-inflammatory Effects: The compound has shown potential in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes.
  • Neuroprotective Properties: There is emerging evidence that it may provide neuroprotective effects by modulating neurotransmitter systems.

Interaction Studies

Interaction studies are critical for understanding how this compound interacts with biological targets. These typically involve:

  • Binding Affinity Assays: Evaluating how well the compound binds to target proteins.
  • Cell Viability Tests: Assessing the effect of the compound on various cell lines to determine cytotoxicity and therapeutic index.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibition of cancer cell proliferation; specific targets identified,
Anti-inflammatoryInhibition of COX enzymes; reduction in PGE2 production ,
NeuroprotectiveModulation of neurotransmitter systems; potential in neurodegenerative diseases,

Notable Research Findings

  • Anticancer Studies: A study demonstrated that derivatives of tetrahydroindole compounds exhibit significant anticancer properties against various cell lines. The IC50 values for these compounds were notably lower than those for standard chemotherapeutics, indicating higher potency ( ).
  • Inflammation Models: In vivo studies using carrageenan-induced paw edema models showed that compounds structurally related to 2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one significantly reduced inflammation markers ( ).
  • Neuroprotection: Research indicated that similar compounds could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in treating neurodegenerative disorders ( ).

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings:

The 6,6-dimethyl substituent in the fluorophenyl derivative () introduces steric hindrance, which may reduce ring flexibility and alter binding interactions in biological systems .

Synthetic Accessibility

  • The fluorophenyl-dimethyl derivative (CAS 96757-23-2) achieves an 88% yield via optimized cyclocondensation, suggesting that steric and electronic factors in the phenyl group favor high efficiency .
  • In contrast, the target compound’s synthesis lacks explicit yield data, though Montalban’s methodology () implies scalability through controlled N-substitution .

Physicochemical Properties

  • The 3-butyl analog (CAS 7273-13-4) has a lower molecular weight (205.30 g/mol) and higher hydrophobicity due to the alkyl chain, contrasting with the polar ketone and CF₃ groups in the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.